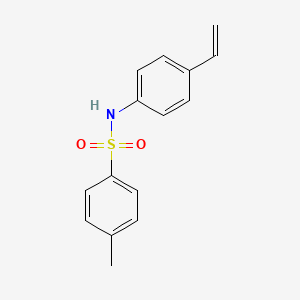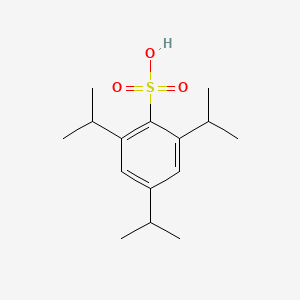![molecular formula C12H18Si B3055371 Silane, [(4-ethenylphenyl)methyl]trimethyl- CAS No. 64268-25-3](/img/structure/B3055371.png)
Silane, [(4-ethenylphenyl)methyl]trimethyl-
Vue d'ensemble
Description
Silanes are a group of chemical compounds composed of silicon and hydrogen atoms. They are used in a variety of applications, including as reducing agents, coupling agents, and cross-linking agents .
Molecular Structure Analysis
The molecular structure of silanes typically consists of a silicon atom bonded to hydrogen atoms. In the case of “Silane, [(4-ethenylphenyl)methyl]trimethyl-”, it would likely have a silicon atom bonded to three methyl groups and a (4-ethenylphenyl)methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of silanes can vary widely depending on their specific structure. Generally, they are colorless, flammable liquids . They have a strong odor and are insoluble in water .Applications De Recherche Scientifique
Polymerization and Materials Science
- Laser-Induced Polymerization : Unsaturated trimethylsilanes undergo ArF laser irradiation in the gas phase to form organosilicon polymers, showcasing a unique photopolymerization process without the need for photoinitiators. This method is significant for chemical vapor deposition of thin solid films, with potential applications in coatings and electronics (Pola et al., 2001).
- Copolymerization : γ-Methacryloxypropyl trimethoxy silane (MPTMS) has been copolymerized with various monomers to study the reactivity ratios and compositional analysis of the resulting copolymers. This research contributes to the development of new materials with tailored properties (Rao & Babu, 1989).
Organic Synthesis
- Functionalized Benzosiloles Synthesis : Tin-mediated cyclization of (o-alkynylphenyl)silanes has been developed for the modular synthesis of benzosiloles, which are promising materials for electronic applications due to their high electron mobility (Ilies et al., 2008).
- Synthesis of Allylsilanes : A method for converting esters to allylsilanes demonstrates the versatility of silane compounds in organic transformations, providing a route to diverse organic products (Bunnelle & Narayanan, 2003).
Battery Technology
- Novel silane compounds have been synthesized and employed as non-aqueous electrolyte solvents in lithium-ion batteries, showing excellent stability and conductivity. This advancement could lead to more efficient and stable batteries for electronic devices and electric vehicles (Amine et al., 2006).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCPNSQHFQIZDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
99802-26-3 | |
| Details | Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |
| Record name | Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99802-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80545565 | |
| Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, [(4-ethenylphenyl)methyl]trimethyl- | |
CAS RN |
64268-25-3 | |
| Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3055294.png)
![[1,1'-Biphenyl]-4-acetamide](/img/structure/B3055295.png)


![2-[(Dibenzylamino)-methyl]-isoindole-1,3-dione](/img/structure/B3055300.png)





